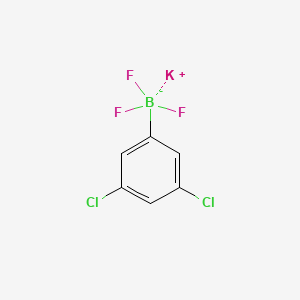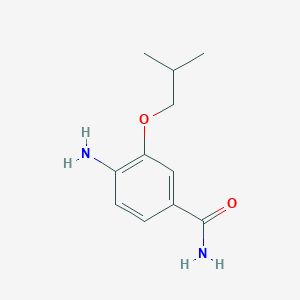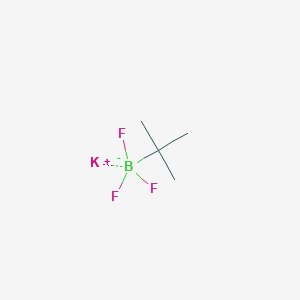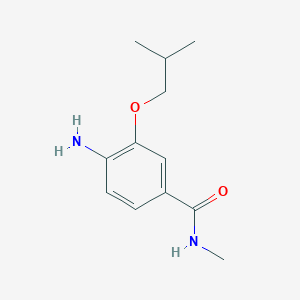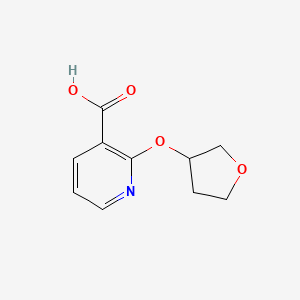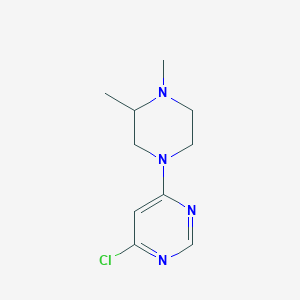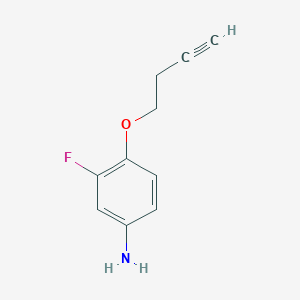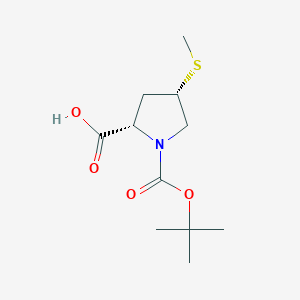
(4S)-1-Boc-4-methylthiol-L-proline
説明
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, the yield, etc.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction proceeds.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, etc.科学的研究の応用
Synthesis and Modification
Peptide Synthesis : (4S)-1-Boc-4-methylthiol-L-proline is used in peptide synthesis. For example, Demange et al. (1998) discussed the synthesis of Boc- cis -4-fluoro-L-proline and 4-difluoro-L-proline, which are usable in classical peptide synthesis. These compounds were obtained from trans -4-hydroxy-L-proline methyl ester (Demange, Ménez, & Dugave, 1998).
Pharmaceutical Synthesis : It has been utilized in the synthesis of pharmaceuticals. Kim et al. (2008) described its use in the development of a large-scale synthesis of cis-LC15-0133 Tartrate, a potent dipeptidyl peptidase IV inhibitor (Kim, Kim, Lee, & Shin, 2008).
Conformational Studies : Torbeev et al. (2012) explored the cis-trans prolyl peptide bond equilibrium in derivatives of α-methyl-L-proline, such as N-Boc-protected α-methyl-L-proline, to understand the conformationally constraining properties of these compounds (Torbeev, Fumi, Ebert, Schweizer, & Hilvert, 2012).
Application in Medical Research
Radiotracer Development : Hamacher (1999) developed a radiosynthesis of n.c.a. (2S,4R)-4-[18F]fluoroproline and its diastereomer for clinical purposes in a remote controlled system, indicating its potential use in medical imaging (Hamacher, 1999).
Enzymatic Synthesis : Hanson et al. (2011) discussed an efficient biocatalytic method for converting L-ornithine to N-Boc-5-hydroxy-L-proline, which is a key intermediate for the synthesis of saxagliptin, a diabetes medication (Hanson, Johnston, Goldberg, Parker, & Patel, 2011).
Chemical Properties and Analysis
Chiral Separation : Zhao and Pritts (2007) developed high-performance liquid chromatography methods for the chiral separation of proline derivatives like Boc-proline, which are crucial in pharmaceutical compound synthesis (Zhao & Pritts, 2007).
Conformational Analysis : Gkikas et al. (2011) synthesized well-defined poly(l-proline) homopolymers using Boc-protected l-proline, illustrating the importance of this compound in polymer chemistry (Gkikas, Iatrou, Thomaidis, Alexandridis, & Hadjichristidis, 2011).
Peptide Analog Synthesis : Sufrin et al. (2009) reported an improved synthesis of 4, 4-difluoro-L-proline, a key step in preparing peptide analogs, which can include the use of Boc-4-hydroxy-L-proline (Sufrin, Balasubramanian, Vora, & Marshall, 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc. It’s important for handling, storage, and disposal of the compound.
将来の方向性
This could involve potential applications of the compound, areas of research that need further exploration, etc.
特性
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-6-7(17-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCMXYJFNBXJJ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1-Boc-4-methylthiol-L-proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



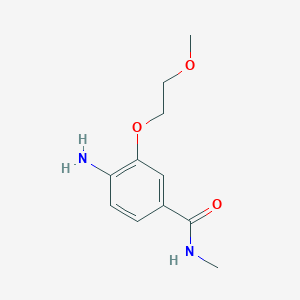
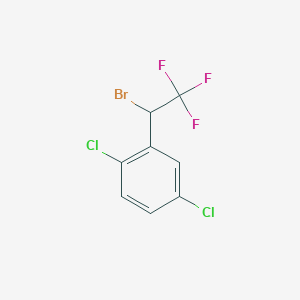
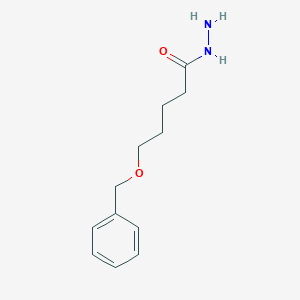
![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)
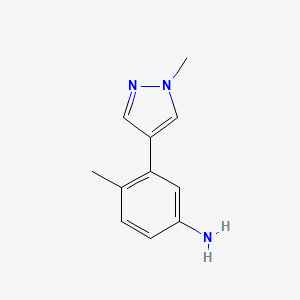
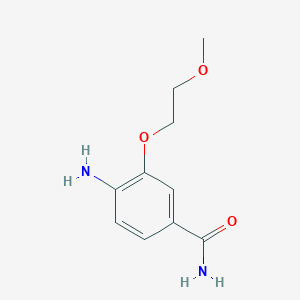
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)
